molecular formula C13H14N2O4 B2584016 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1022575-08-1

3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2584016
CAS RN: 1022575-08-1
M. Wt: 262.265
InChI Key: BEPDQCCXTKPYDO-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common method for creating carbon–carbon bonds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3,4-Dimethoxyphenyl)acetic acid, are as follows :

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives in Organic Chemistry
The compound 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid falls under the broader category of pyrazole carboxylic acid derivatives. These derivatives are pivotal in the synthesis of various biologically active compounds in organic chemistry. They exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis and biological applications of these derivatives are crucial for medicinal chemistry, indicating their potential in drug discovery and development (Cetin, 2020).

Heterocyclic Compound Synthesis
The compound is also part of the heterocyclic compounds, a category that is extensively used as building blocks for synthesizing various heterocycles. These compounds are employed in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their reactivity and application in heterocyclic and dyes synthesis make them valuable in the chemical industry (Gomaa & Ali, 2020).

Contributions to Anticancer Agent Development
The Knoevenagel condensation has been instrumental in generating biologically significant molecules, with a focus on anticancer agents. This reaction involves the compound and has been crucial in developing new therapeutic molecules by targeting various cancer-related proteins and pathways (Tokala, Bora, & Shankaraiah, 2022).

Broader Applications in Medicinal Chemistry
The pyrazole moiety, part of the compound's structure, is an essential pharmacophore in numerous biologically active compounds. It serves as a template for combinatorial and medicinal chemistry, contributing to the synthesis of heterocycles with a broad spectrum of biological activities. The synthesis methods and the resulting bioactive properties underline the compound's significance in medicinal chemistry and drug development (Dar & Shamsuzzaman, 2015).

Safety and Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, provides the following precautions :

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-11(13(16)17)7-10(14-15)9-5-4-8(18-2)6-12(9)19-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPDQCCXTKPYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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